2-(Hydroxymethyl)thiophene-3-sulfonamide
Overview
Description
2-(Hydroxymethyl)thiophene-3-sulfonamide is an organic compound with the molecular formula C5H7NO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)thiophene-3-sulfonamide typically involves the sulfonation of thiophene derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of thiophene with chlorosulfonic acid to form thiophene-3-sulfonyl chloride, which is then reacted with formaldehyde and ammonia to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)thiophene-3-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonamide group can be reduced to form thiophene-3-sulfonic acid.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include thiophene-3-sulfonic acid, various substituted thiophene derivatives, and other functionalized thiophene compounds.
Scientific Research Applications
2-(Hydroxymethyl)thiophene-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-sulfonamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-Methylthiophene-3-sulfonamide: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
Thiophene-2-sulfonamide: The sulfonamide group is positioned differently on the thiophene ring, which can influence its chemical behavior.
Uniqueness
2-(Hydroxymethyl)thiophene-3-sulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group on the thiophene ring
Properties
IUPAC Name |
2-(hydroxymethyl)thiophene-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2,7H,3H2,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNYCRFXITGQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558075 | |
Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107142-08-5 | |
Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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